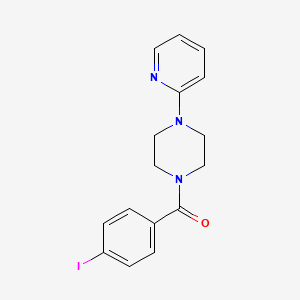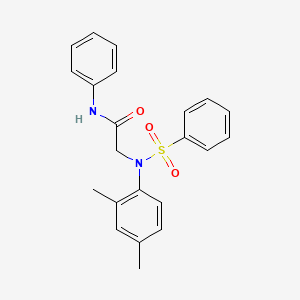
1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine, also known as IPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized for its potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act on various cellular pathways. 1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. It also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair. These actions contribute to the anti-cancer and antimicrobial properties of 1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine.
Biochemical and Physiological Effects:
1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine also exhibits antibacterial activity by disrupting the bacterial cell membrane. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is a potent compound that exhibits activity against a broad range of diseases. It is also relatively easy to synthesize, making it accessible for research purposes. However, 1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine has several limitations as well. It is a toxic compound that requires careful handling and disposal. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine has several potential future directions for scientific research. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its use in combination with other drugs to enhance its efficacy. Additionally, 1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine could be studied for its potential use in treating other diseases such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine is a piperazine derivative that has gained significant attention in the field of scientific research. It exhibits potent activity against cancer cells, bacterial infections, and neurological disorders. 1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, but also has limitations that require careful handling and disposal. Future research directions for 1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine include optimizing its therapeutic potential and exploring its use in combination with other drugs.
Métodos De Síntesis
1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine can be synthesized through a multi-step process starting with the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride. This is then reacted with 2-pyridylpiperazine to obtain 1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine. The synthesis of 1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent activity against cancer cells, bacterial infections, and neurological disorders. 1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess antimicrobial activity against a broad range of bacteria. Additionally, 1-(4-iodobenzoyl)-4-(2-pyridinyl)piperazine has been studied for its potential use in treating neurological disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
(4-iodophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN3O/c17-14-6-4-13(5-7-14)16(21)20-11-9-19(10-12-20)15-3-1-2-8-18-15/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAJVTCMXDKTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5966687.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B5966696.png)
![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5966704.png)
![N,N,N'-trimethyl-N'-[4-(4-morpholinylcarbonyl)phenyl]sulfamide](/img/structure/B5966714.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5966721.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5966725.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5966727.png)
![1-(1,3-benzodioxol-5-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4-piperidinamine](/img/structure/B5966734.png)

![2-({5-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5966744.png)
![7-(2,3-difluorobenzyl)-2-(2,5-dimethyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5966750.png)
![2-methyl-5-{6-[(2-methylcyclohexyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5966772.png)
